5-({[4-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-2-one
Description
5-({[4-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a pyridinyloxymethyl substituent at the 5-position of the lactam ring. The compound’s structure combines a five-membered lactam core with a trifluoromethyl-substituted pyridine moiety, conferring unique electronic and steric properties. Key structural attributes include:
- Pyrrolidin-2-one core: A rigid, nitrogen-containing lactam that facilitates hydrogen bonding and conformational restriction.
- Pyridinyloxymethyl substituent: A methylene group bridges the lactam and a pyridine ring, which is substituted with a trifluoromethyl (-CF₃) group at the 4-position. The -CF₃ group enhances lipophilicity and metabolic stability .
The compound’s calculated molecular formula is C₁₁H₁₀F₃N₂O₂ (molecular weight: 292.2 g/mol), though experimental validation is required.
Properties
IUPAC Name |
5-[[4-(trifluoromethyl)pyridin-2-yl]oxymethyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O2/c12-11(13,14)7-3-4-15-10(5-7)18-6-8-1-2-9(17)16-8/h3-5,8H,1-2,6H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDRQJODNDNMGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1COC2=NC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolidine derivatives, have been reported to interact with various biological targets. For instance, some pyrrolidine derivatives are known to inhibit collagen prolyl-4-hydroxylase, a key enzyme involved in collagen biosynthesis.
Mode of Action
It’s worth noting that the pyrrolidine ring, a key structural feature of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring. This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Given the potential inhibitory activity against collagen prolyl-4-hydroxylase, it could be inferred that this compound may impact collagen biosynthesis and related pathways.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is known to modify physicochemical parameters and obtain the best adme/tox results for drug candidates.
Result of Action
Based on the potential inhibitory activity against collagen prolyl-4-hydroxylase, it could be hypothesized that this compound may influence collagen biosynthesis and potentially affect the structural integrity of tissues.
Biological Activity
5-({[4-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-2-one is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology. The trifluoromethyl group is known to enhance lipophilicity, which can improve the compound's ability to penetrate biological membranes and interact with various molecular targets.
Chemical Structure
The compound features a pyrrolidinone ring substituted with a pyridine moiety that contains a trifluoromethyl group. This unique structure is believed to contribute to its diverse biological activities.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing pyrrole and pyridine rings have shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, showcasing their potential as effective antibacterial agents .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Pyrrole Derivative | MRSA | 0.13 - 0.255 |
| Pyrrole Benzamide | Staphylococcus aureus | 3.125 - 12.5 |
Enzyme Inhibition
The trifluoromethyl group has also been linked to enhanced enzyme inhibition properties. For example, it has been shown to increase the potency of compounds targeting serotonin uptake by six-fold compared to non-fluorinated analogs . This suggests that 5-({[4-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-2-one could potentially serve as an inhibitor for various enzymes involved in metabolic pathways.
The mechanism of action for this compound may involve its interaction with specific receptors or enzymes within the cell. The lipophilic nature of the trifluoromethyl group facilitates membrane penetration, allowing the compound to exert its effects intracellularly. It may modulate enzymatic activities or receptor functions, leading to alterations in cellular signaling pathways.
Case Studies
- Antibacterial Activity : A study evaluating a series of pyrrole derivatives found that modifications including trifluoromethyl substitutions significantly increased antibacterial potency against MRSA and other pathogens .
- Enzyme Interaction : Research indicated that compounds similar to 5-({[4-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-2-one demonstrated enhanced inhibition of key metabolic enzymes, suggesting a viable pathway for therapeutic development .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Insights:
Lipophilicity and Metabolic Stability: The trifluoromethyl group in the main compound and derivatives increases lipophilicity, enhancing membrane permeability and resistance to oxidative metabolism .
Hydrogen Bonding and Solubility: The pyrrolidinone core (amide group) and pyridinyl oxygen in the main compound provide hydrogen-bonding sites, improving aqueous solubility compared to ’s trityl-protected analog . ’s phenolic -OH group offers stronger hydrogen-bonding capacity but lacks the conformational rigidity of the lactam ring .
Synthetic Accessibility :
- Ultrasound-assisted synthesis () highlights environmentally friendly methods for trifluoromethylated lactams, though the main compound’s synthetic route remains undocumented .
- ’s chiral synthesis requires specialized protocols, increasing complexity compared to the achiral main compound .
Biological Relevance: The main compound’s combination of a lactam and pyridinyl-CF₃ group aligns with motifs seen in kinase inhibitors (e.g., JAK/STAT inhibitors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
